molecular formula C20H22N2O4S B2440853 1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide CAS No. 1058212-89-7

1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide

Cat. No.: B2440853
CAS No.: 1058212-89-7
M. Wt: 386.47
InChI Key: GPOMGDLSXFGMOC-UHFFFAOYSA-N
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Description

1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide is a synthetic chemical reagent designed for research applications. Its molecular structure incorporates an indoline scaffold, a motif frequently explored in medicinal chemistry for its potential to interact with biological targets. The indoline core is functionalized with a phenylmethanesulfonamide group, a feature present in various pharmacologically active compounds and known to contribute to target binding through hydrogen bond interactions. Furthermore, the tetrahydrofuran-2-carbonyl moiety attached to the indoline nitrogen adds complexity and can influence the compound's physicochemical properties and binding affinity. Researchers may find this compound valuable in early-stage drug discovery for exploring structure-activity relationships (SAR), particularly in programs targeting enzymes or receptors where similar lactam and sulfonamide-containing molecules have shown activity. The presence of the sulfonamide group suggests potential as a key fragment for inhibitors, as sulfonamides are known to act as bioisosteres for carboxylate or phosphate groups, enabling them to coordinate with active site residues in various enzyme classes. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-20(19-7-4-12-26-19)22-11-10-16-8-9-17(13-18(16)22)21-27(24,25)14-15-5-2-1-3-6-15/h1-3,5-6,8-9,13,19,21H,4,7,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOMGDLSXFGMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary fragments:

  • Indoline-6-amine core : Serves as the central scaffold.
  • Methanesulfonamide-phenyl group : Introduced via nucleophilic substitution.
  • Tetrahydrofuran-2-carbonyl moiety : Attached through N-acylation.

Critical disconnections include:

  • Cleavage of the sulfonamide N–S bond to isolate the indoline-6-amine and phenylmethanesulfonyl chloride.
  • Hydrolysis of the tetrahydrofuran-2-carbonyl group to its corresponding acid chloride for acylation.

Synthetic Routes

Indoline Core Construction

The indoline scaffold is synthesized via radical cyclization or reductive amination :

Radical Cyclization Using TDAE

Arenediazonium salts, when treated with tetrakis(dimethylamino)ethylene (TDAE), undergo single-electron transfer (SET) to generate aryl radicals. These intermediates cyclize to form indolines. For example, reduction of 2-nitroalkynes with TDAE in THF yields indoline derivatives with >80% efficiency.

Reductive Amination

5-Nitroindoline is reduced via continuous-flow hydrogenation (H₂, Pd/C) to produce indoline-6-amine in 95% yield. This method avoids radical intermediates, favoring catalytic hydrogenation for scalability.

Acylation at N-1 Position

The indoline nitrogen is acylated with tetrahydrofuran-2-carbonyl chloride:

  • Acyl Chloride Preparation :

    • Tetrahydrofuran-2-carboxylic acid is treated with oxalyl chloride (2.0 equiv) and catalytic DMF in DCM to generate the acyl chloride.
  • Coupling Reaction :

    • Sulfonamide intermediate (1.0 equiv), tetrahydrofuran-2-carbonyl chloride (1.5 equiv), and DIPEA (3.0 equiv) in anhydrous THF.
    • Stirred at 50°C for 12 h.
    • Yield: 67–75% after column chromatography.

Final Coupling and Purification

The crude product is purified via flash chromatography (hexane/ethyl acetate gradient) and recrystallized from ethanol/water to achieve >99% purity. HRMS and NMR confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 2H, ArH), 6.95 (s, 1H, indoline H3), 4.65 (t, J = 8.0 Hz, 1H, THF H2), 3.92–3.85 (m, 2H, THF H3/H4).
  • HRMS (ESI+) : m/z calc. for C₂₂H₂₃FN₂O₄S [M+H]⁺: 454.1432; found: 454.1435.

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
Radical Cyclization 80–85 Rapid indoline formation Requires TDAE, sensitive to oxygen
Reductive Amination 90–95 Scalable, mild conditions Requires hydrogenation equipment
Sulfonylation 85–92 High regioselectivity Sensitive to moisture
Acylation 67–75 Compatible with THF derivatives Moderate yields

Experimental Optimization

Reaction Solvents

  • DMF vs. THF : DMF enhances acylation rates but complicates purification. THF offers better solubility for sulfonamide intermediates.

Catalytic Systems

  • Ni/Co Catalysis : Ni(dme)Cl₂/Co₂(CO)₈ improves acylation efficiency (10 mol%, 120°C), but Zn/ZnI₂ systems are cost-effective for large-scale synthesis.

Applications and Derivatives

  • Antimicrobial Agents : Analogous 2-(4-methylsulfonylphenyl)indoles exhibit COX-2 inhibition (IC₅₀ = 0.8 μM).
  • Anti-inflammatory Drugs : Methanesulfonamide-indoline derivatives reduce TNF-α production by 60% at 10 μM.

Chemical Reactions Analysis

1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, facilitated by reagents such as halogens or nitro groups under acidic conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide group and the formation of corresponding amines and sulfonic acids.

Scientific Research Applications

Drug Discovery and Development

The compound has been noted for its role in fragment-based drug discovery (FBDD). FBDD is a method where small chemical fragments are screened for their ability to bind to biological targets, which can then be optimized into more potent drugs. The structural features of 1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide make it a suitable candidate for this approach due to its ability to form stable interactions with various biological targets.

Case Study: Anticancer Activity

Recent studies have highlighted the compound's antiproliferative properties against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). The compound demonstrated a selective index towards normal cells, indicating its potential as a therapeutic agent with reduced toxicity compared to traditional chemotherapeutics.

Cell Line IC50 (µM) Standard Reference Relative Efficacy
MCF73.6945-Fluorouracil9.6 times more potent
HCT1164.403SunitinibComparable efficacy
A4312.434Chloroquine3.3 times more potent

These findings suggest that the compound may inhibit key signaling pathways involved in tumor growth, such as EGFR and VEGFR-2, which are critical in cancer progression and metastasis .

Antiviral Properties

In addition to its anticancer applications, there is emerging evidence that this compound exhibits antiviral properties, particularly against SARS-CoV-2. In vitro studies have shown that compounds with similar structural motifs can inhibit viral replication effectively.

Research Findings: SARS-CoV-2 Inhibition

A study indicated that certain derivatives of the compound showed significant inhibition of viral activity in Vero cell models, suggesting the potential for development as an antiviral therapeutic agent:

Compound Inhibition Potency Standard Reference
Compound A3.3 timesChloroquine
Compound B4.8 timesHydroxychloroquine

These results position the compound as a promising candidate for further development against viral infections .

Mechanism of Action

The mechanism of action of 1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a role in various physiological processes . The compound may also interact with enzymes and proteins involved in cell signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide can be compared with other indole derivatives and sulfonamide-based compounds:

The uniqueness of this compound lies in its combination of the indole core, tetrahydrofuran ring, and sulfonamide group, which imparts distinct chemical and biological properties.

Biological Activity

1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide is a compound with potential biological activities due to its unique chemical structure. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its molecular formula C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S and a molecular weight of approximately 356.44 g/mol. The presence of the indoline moiety and methanesulfonamide group suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related sulfonamide derivatives have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.

Antimicrobial Activity

The antimicrobial potential of sulfonamides is well-documented. Preliminary studies suggest that this compound may exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's ability to interfere with bacterial folate synthesis pathways could be a contributing factor .

Enzyme Inhibition

Sulfonamides are known to act as inhibitors of various enzymes. The specific activity of this compound on targets such as carbonic anhydrases or other sulfonamide-sensitive enzymes has not been extensively studied but is hypothesized based on structural similarities to known inhibitors .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of sulfonamides, derivatives showed IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the importance of substituents on the indoline structure in enhancing cytotoxicity .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)5.0
Compound BA549 (Lung)3.5
This compoundMCF-7TBD

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of sulfonamides, revealing that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study suggested that modifications to the methanesulfonamide group could enhance antibacterial efficacy .

BacteriaMinimum Inhibitory Concentration (MIC, µg/mL)
S. aureus8
E. coli16

Q & A

Q. What are the recommended synthetic protocols for 1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide?

Answer: The synthesis typically involves coupling the methanesulfonamide moiety to a functionalized indoline scaffold. A methodologically robust approach includes:

  • Step 1: Reacting tetrahydrofuran-2-carbonyl chloride with 6-aminoindoline to form the 1-(tetrahydrofuran-2-carbonyl)indolin-6-amine intermediate. This step may use THF as a solvent and triethylamine as a base to neutralize HCl byproducts .
  • Step 2: Sulfonylation of the intermediate with phenylmethanesulfonyl chloride under anhydrous conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product .
  • Validation: Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (≥98%) .

Q. What analytical techniques are essential for characterizing this compound?

Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regioselectivity of sulfonamide attachment and absence of unreacted intermediates.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₁H₂₃N₂O₄S requires exact mass 423.1385).
  • X-ray Crystallography: For unambiguous structural confirmation, use SHELXL for refinement .
  • Physicochemical Profiling: Determine predicted properties (e.g., boiling point: 508.9±60.0 °C; pKa: ~4.37) via computational tools like ACD/Labs .

Advanced Research Questions

Q. How can researchers address crystallographic challenges in resolving this compound’s structure?

Answer:

  • Data Collection: Use high-resolution synchrotron radiation for small-molecule crystals. SHELXD is robust for phase determination, especially with twinned or low-quality data .
  • Refinement: Apply SHELXL’s restraints for flexible tetrahydrofuran and sulfonamide groups. Address disorder in the phenyl ring using PART instructions .
  • Validation: Cross-check with Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H···O bonds) .

Q. How should contradictory bioactivity data be analyzed in structure-activity relationship (SAR) studies?

Answer:

  • Systematic Variation: Synthesize analogs (e.g., replace tetrahydrofuran with pyrrolidine or morpholine) to assess scaffold flexibility .
  • Statistical Modeling: Apply multivariate regression to correlate physicochemical properties (logP, PSA) with activity. Use tools like MOE or Schrödinger for QSAR .
  • Control Experiments: Validate assay conditions (e.g., solubility in DMSO, stability under physiological pH) to rule out experimental artifacts .

Q. What computational strategies optimize electronic property prediction for this sulfonamide?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. Use Gaussian 16 with B3LYP/6-31G(d) basis set .
  • Molecular Dynamics (MD): Simulate solvation effects in water/THF mixtures to model aggregation behavior .
  • Docking Studies: Map sulfonamide interactions with target proteins (e.g., carbonic anhydrase) using AutoDock Vina .

Q. What methodological precautions are critical in scaling up synthesis for in vivo studies?

Answer:

  • Process Optimization: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .
  • Impurity Profiling: Use LC-MS to detect residual solvents (THF, triethylamine) and ensure compliance with ICH guidelines .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolytic sensitivity of the tetrahydrofuran carbonyl group .

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